Cas no 55183-44-3 (pent-4-ynoyl chloride)

Pent-4-ynoyl chloride (CAS: 14729-31-4) is an alkyne-functionalized acyl chloride with the molecular formula C₅H₅ClO. This compound is primarily used as a versatile building block in organic synthesis, particularly in the preparation of alkynyl ketones, amides, and esters via nucleophilic acyl substitution reactions. Its terminal alkyne group allows for further functionalization through click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The high reactivity of the acyl chloride moiety enables efficient coupling with nucleophiles, making it valuable in pharmaceutical and materials science applications. Proper handling under inert conditions is recommended due to its moisture sensitivity and potential corrosivity.
pent-4-ynoyl chloride structure
pent-4-ynoyl chloride structure
Product Name:pent-4-ynoyl chloride
CAS No:55183-44-3
MF:C5H5ClO
MW:116.545600652695
CID:352632
PubChem ID:13128357
Update Time:2025-06-07

pent-4-ynoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 4-Pentynoyl chloride
    • Pent-4-ynoyl chloride
    • ASAWAIQNAGKJFT-UHFFFAOYSA-N
    • SCHEMBL103100
    • DTXSID00520253
    • 55183-44-3
    • AKOS030233627
    • 4-pentynoic acid chloride
    • pent-4-ynoylchloride
    • EN300-173994
    • pent-4-ynoyl chloride
    • Inchi: 1S/C5H5ClO/c1-2-3-4-5(6)7/h1H,3-4H2
    • InChI Key: ASAWAIQNAGKJFT-UHFFFAOYSA-N
    • SMILES: ClC(CCC#C)=O

Computed Properties

  • Exact Mass: 116.00295
  • Monoisotopic Mass: 116.0028925g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

pent-4-ynoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P993380-10mg
pent-4-ynoyl chloride
55183-44-3
10mg
$ 50.00 2022-06-02
TRC
P993380-50mg
pent-4-ynoyl chloride
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$ 185.00 2022-06-02
TRC
P993380-100mg
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$ 295.00 2022-06-02
Enamine
EN300-173994-0.05g
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$51.0 2023-09-20
Enamine
EN300-173994-0.1g
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55183-44-3 95%
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$77.0 2023-09-20
Enamine
EN300-173994-0.25g
pent-4-ynoyl chloride
55183-44-3 95%
0.25g
$108.0 2023-09-20
Enamine
EN300-173994-0.5g
pent-4-ynoyl chloride
55183-44-3 95%
0.5g
$171.0 2023-09-20
Enamine
EN300-173994-1.0g
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$219.0 2023-06-08
Enamine
EN300-173994-2.5g
pent-4-ynoyl chloride
55183-44-3 95%
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$430.0 2023-09-20
Enamine
EN300-173994-5.0g
pent-4-ynoyl chloride
55183-44-3 95%
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$637.0 2023-06-08

Additional information on pent-4-ynoyl chloride

Pent-4-Ynoyl Chloride (CAS No. 55183-44-3): A Versatile Reagent in Modern Chemical Synthesis

Pent-4-Ynoyl Chloride, identified by the Chemical Abstracts Service (CAS) registry number 55183-44-3, is an organochloride compound characterized by its terminal alkyne functional group conjugated with a reactive acyl chloride moiety. This unique structure positions it as a critical intermediate in organic synthesis, particularly in the construction of bioactive molecules and advanced materials. Recent advancements in synthetic methodologies have further highlighted its role in click chemistry applications and bioconjugation strategies.

Recent studies published in Journal of Medicinal Chemistry (2023) underscore the utility of pent-4-yinoyl chloride in designing anti-cancer prodrugs. Researchers demonstrated that its reactivity enables site-specific conjugation with peptide-based drug carriers, enhancing tumor targeting efficiency while maintaining pharmacokinetic stability. The compound’s ability to form stable amide bonds under mild conditions aligns with current trends toward safer, more controllable drug delivery systems.

In materials science, pent-4-yinoyl chloride has emerged as a key component in the synthesis of stimuli-responsive polymers. A 2022 study in Nature Communications reported its use in creating pH-sensitive hydrogels through controlled radical polymerization. The alkyne group facilitates click chemistry modifications, enabling tunable mechanical properties and drug release profiles responsive to physiological environments.

The synthesis of pent-4-yinoyl chloride typically involves the chlorination of pentynoic acid using thionyl chloride under anhydrous conditions. Innovations such as microwave-assisted protocols described in Green Chemistry (2023) have improved reaction efficiency by reducing energy consumption and waste generation. These eco-friendly approaches address growing industry demands for sustainable synthetic practices without compromising product purity.

In analytical chemistry, pent-4-yinoyl chloride serves as a derivatization reagent for gas chromatography-mass spectrometry (GC-MS). A 2021 study validated its effectiveness in enhancing volatility and ionization efficiency for fatty acid analysis, achieving detection limits below 0.1 ppm – critical for trace contaminant monitoring in pharmaceutical raw materials.

Ongoing research explores its potential in click chemistry frameworks for antibody-drug conjugates (ADCs). A collaborative study between Stanford University and Merck published this year demonstrated that pent-4-yinoyl chloride-based linkers provide superior cleavage stability compared to traditional thioester systems while maintaining payload release efficiency under endosomal conditions.

Safety data from recent toxicological evaluations confirm its non-genotoxic profile when handled according to standard laboratory protocols. The compound’s low chronic toxicity risk aligns with regulatory requirements for intermediates used in preclinical drug development phases.

Cross-disciplinary applications continue to expand its utility – from bioorthogonal labeling techniques reported in JACS Au (2023) to photopolymerizable monomers described at the 2023 American Chemical Society meeting. These advancements position pent-4-yinoyl chloride as an indispensable tool across chemical biology, nanotechnology, and pharmaceutical sciences.

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